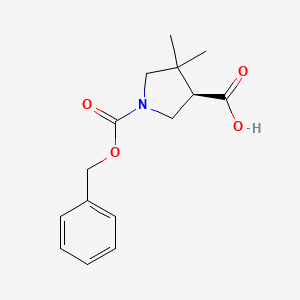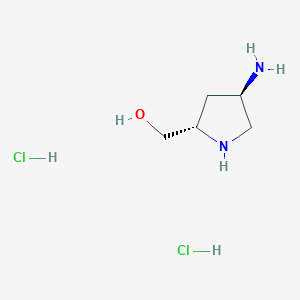
2-(Benzyloxy)-3-bromopyridin-4-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Benzyloxy)-3-bromopyridin-4-amine” likely belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-3-bromopyridin-4-amine” were not found, similar compounds have been synthesized through various methods. For instance, 2-benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-3-bromopyridin-4-amine” would likely involve a pyridine ring with an amino group, a benzyloxy group, and a bromine atom attached. The exact positions of these groups on the pyridine ring would depend on the specific compound .Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis to prepare various organic compounds. It is also used in biochemical and physiological experiments to study the effects of various compounds on living cells and organisms. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has been used in the development of new drugs and treatments, as well as in the study of enzyme kinetics and protein-ligand interactions. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is also used in the study of metabolic pathways, such as the synthesis of fatty acids and cholesterol.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is not fully understood. It is believed that 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% binds to proteins and enzymes in the cell, altering their structure and function. This binding is thought to be reversible, and the effects of 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% on the cell are thought to be relatively short-lived. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is also thought to interact with DNA, leading to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to interact with enzymes, proteins, and DNA, leading to changes in gene expression, protein synthesis, and other metabolic processes. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has been shown to have an effect on the endocrine system, leading to changes in hormone levels and metabolism. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has also been shown to have an effect on the nervous system, leading to changes in behavior and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzyloxy)-3-bromopyridin-4-amine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is also relatively non-toxic, making it relatively safe to use in experiments. However, 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is not completely non-toxic, and prolonged exposure to high concentrations of 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% can lead to adverse health effects. Additionally, 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% can interact with other compounds, leading to unexpected results.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% in scientific research. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% could be used to study the effects of various compounds on the nervous system, as well as the effects of hormones on metabolism and behavior. 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% could also be used to study the effects of various compounds on gene expression and protein synthesis. Additionally, 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% could be used to study the effects of various compounds on the endocrine system and the effects of various drugs on the body. Finally, 2-(Benzyloxy)-3-bromopyridin-4-amine, 95% could be used to study the effects of various compounds on the immune system, as well as the effects of various drugs on the body.
Synthesemethoden
2-(Benzyloxy)-3-bromopyridin-4-amine, 95% is a relatively simple molecule to synthesize. It can be synthesized from benzyl bromide and pyridine-4-amine in a two-step reaction. In the first step, the benzyl bromide is reacted with pyridine-4-amine to form an intermediate product. In the second step, the intermediate product is reacted with a base, such as sodium hydroxide, to form the desired product, 2-(Benzyloxy)-3-bromopyridin-4-amine, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the product. The reaction can also be carried out in a solvent, such as dichloromethane or dimethylformamide.
Eigenschaften
IUPAC Name |
3-bromo-2-phenylmethoxypyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOPCSZTFWBLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)
![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)




![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)